molecular formula C10H19NO B13572663 6-Aminospiro[4.5]decan-8-ol

6-Aminospiro[4.5]decan-8-ol

Katalognummer: B13572663
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: INXRRKPLDIZKTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminospiro[4.5]decan-8-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a decane ring and an amino group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[4.5]decan-8-ol typically involves the reaction of spiro[4.5]decan-8-one with an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminospiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the spirocyclic structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Aminospiro[4.5]decan-8-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Aminospiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable compound for drug development and other applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Aminospiro[45]decan-8-ol is unique due to its specific spirocyclic structure and the positioning of the amino group

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

10-aminospiro[4.5]decan-8-ol

InChI

InChI=1S/C10H19NO/c11-9-7-8(12)3-6-10(9)4-1-2-5-10/h8-9,12H,1-7,11H2

InChI-Schlüssel

INXRRKPLDIZKTL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCC(CC2N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.